6-Chlorobenzofuran-2-carboxylic acid

Description

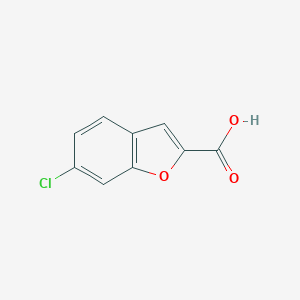

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSOSTMTCRJPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548316 | |

| Record name | 6-Chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442125-04-4 | |

| Record name | 6-Chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chlorobenzofuran-2-carboxylic Acid from Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Chlorobenzofuran-2-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from substituted phenols. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Benzofuran-2-carboxylic acid and its derivatives are key structural motifs in a wide array of pharmacologically active molecules. The 6-chloro substituted variant, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide focuses on the most common and practical synthetic routes commencing from commercially available substituted phenols, providing detailed methodologies and comparative data to aid researchers in their synthetic endeavors.

Primary Synthetic Pathway: From 4-Chlorophenol

The most prevalent and well-established route for the synthesis of this compound begins with the formylation of 4-chlorophenol to yield the key intermediate, 4-chlorosalicylaldehyde. This is followed by a three-step sequence involving O-alkylation, intramolecular cyclization, and subsequent hydrolysis.

Caption: Primary synthetic pathway for this compound.

Step 1: Formylation of 4-Chlorophenol

The introduction of a formyl group onto the 4-chlorophenol ring, ortho to the hydroxyl group, is a critical first step. Several methods can be employed for this transformation, with the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions being the most common.[1]

2.1.1. Reimer-Tiemann Reaction

This classic method involves the reaction of a phenol with chloroform in the presence of a strong base.[2][3][4] The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the electrophile.[2][3] While it demonstrates high ortho-selectivity, yields can be moderate, typically ranging from 20-60%.[2]

Experimental Protocol: Reimer-Tiemann Reaction

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and water.[1]

-

Add a solution of sodium hydroxide (excess) in water.

-

Heat the mixture to 60-65°C.

-

Slowly add chloroform (1.5 - 2.0 equiv) to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue heating for an additional 1-2 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.[1]

-

Carefully acidify the remaining aqueous solution to a pH of 4-5 with concentrated HCl.[1]

-

Extract the product with ethyl acetate (3x).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 4-chlorosalicylaldehyde.

-

The crude product can be purified by column chromatography or recrystallization.

2.1.2. Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[5] It is generally a cleaner reaction with good yields, particularly for electron-rich aromatic compounds.[1]

Experimental Protocol: Vilsmeier-Haack Reaction

-

In a flask, prepare the Vilsmeier reagent by adding POCl₃ (1.1 equiv) to DMF (3.0 equiv) at 0°C.

-

To this, add a solution of 4-chlorophenol (1.0 equiv) in DMF.

-

Allow the reaction to stir at room temperature for 30 minutes, then heat to 50-60°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

2.1.3. Duff Reaction

The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically boric acid or glycerol-boric acid.[6] This method is also ortho-selective for phenols.[6]

Table 1: Comparison of Formylation Methods for 4-Chlorophenol

| Reaction | Reagents | Typical Yields | Advantages | Disadvantages |

| Reimer-Tiemann | 4-Chlorophenol, CHCl₃, NaOH | 20-60%[2] | High ortho-selectivity | Moderate yields, potential for byproducts |

| Vilsmeier-Haack | 4-Chlorophenol, DMF, POCl₃ | Good to Excellent | Cleaner reaction, good yields[1] | Requires anhydrous conditions |

| Duff Reaction | 4-Chlorophenol, Hexamine, Acid | Moderate | Ortho-selective[6] | Generally inefficient[6] |

Step 2: O-Alkylation of 4-Chlorosalicylaldehyde

The phenolic hydroxyl group of 4-chlorosalicylaldehyde is alkylated using an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base.

Experimental Protocol: O-Alkylation

-

To a solution of 4-chlorosalicylaldehyde (1.0 equiv) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.0 equiv).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add ethyl chloroacetate or ethyl bromoacetate (1.1 - 1.3 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash the organic layer with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate.[7]

-

The crude product can be purified by flash column chromatography.

Step 3: Intramolecular Cyclization

The intermediate ester undergoes an intramolecular cyclization to form the benzofuran ring. This reaction is typically base-catalyzed.

Caption: Mechanism of intramolecular cyclization.

Experimental Protocol: Intramolecular Cyclization

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

The product, ethyl 6-chlorobenzofuran-2-carboxylate, will precipitate and can be collected by filtration.

-

Wash the solid with water and dry under vacuum.

Step 4: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide.[8][9]

Experimental Protocol: Hydrolysis

-

In a round-bottom flask, suspend ethyl 6-chlorobenzofuran-2-carboxylate (1.0 equiv) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equiv).[10]

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.[10]

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.[10]

-

Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.[10]

-

The desired this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Summary of Quantitative Data for the Primary Synthetic Pathway

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Formylation | 4-Chlorophenol | 4-Chlorosalicylaldehyde | CHCl₃, NaOH (Reimer-Tiemann) | 20-60%[2] |

| 2. O-Alkylation | 4-Chlorosalicylaldehyde | Ethyl 2-(4-chloro-2-formylphenoxy)acetate | Ethyl chloroacetate, K₂CO₃ | ~80% (estimated based on similar reactions)[7] |

| 3. Cyclization | Ethyl 2-(4-chloro-2-formylphenoxy)acetate | Ethyl 6-chlorobenzofuran-2-carboxylate | NaOEt, Ethanol | High |

| 4. Hydrolysis | Ethyl 6-chlorobenzofuran-2-carboxylate | This compound | NaOH, Ethanol/H₂O | >95%[10] |

Alternative Synthetic Routes

While the pathway from substituted salicylaldehydes is the most common, other methods for the synthesis of the benzofuran ring system exist. These can be advantageous in specific contexts, for example, to access different substitution patterns or to avoid certain reagents.

Palladium-Catalyzed Cyclization of o-Alkynylphenols

A powerful method for constructing the benzofuran skeleton involves the palladium-catalyzed carbonylative cyclization of o-alkynylphenols. This approach offers a different disconnection and can be suitable for a range of substituted benzofurans.

Caption: Alternative palladium-catalyzed synthetic route.

This route would involve the initial synthesis of an appropriately substituted o-alkynylphenol from a starting phenol, followed by the key palladium-catalyzed cyclization step. While potentially shorter, this method often requires more specialized catalysts and conditions.

Conclusion

The synthesis of this compound is most reliably achieved through a four-step sequence starting from 4-chlorophenol. The key steps of formylation, O-alkylation, intramolecular cyclization, and hydrolysis are well-documented and can be performed with readily available reagents. This guide provides detailed experimental protocols and expected outcomes to assist researchers in the successful synthesis of this important building block for drug discovery and development. Alternative routes, such as those involving palladium catalysis, offer additional synthetic strategies that may be explored for specific applications. Careful optimization of each step is recommended to maximize overall yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on 6-Chlorobenzofuran-2-carboxylic acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chlorobenzofuran-2-carboxylic acid, a halogenated derivative of the benzofuran scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The benzofuran nucleus is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 6-position of the benzofuran ring can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Properties

A thorough understanding of the chemical properties of this compound is essential for its application in synthesis and drug design. The key physicochemical parameters are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 442125-04-4 | [1] |

| Molecular Formula | C₉H₅ClO₃ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Melting Point | >155 °C (decomposition) | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in methanol, ethanol, acetone, and DMSO. | |

| pKa (Predicted) | ~3.5 - 4.0 |

Spectral Data

While specific spectral data for this compound is not widely published, the expected characteristic signals based on its structure are outlined below. These predictions are valuable for the identification and characterization of the compound in a laboratory setting.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan ring protons. The protons on the benzene ring will appear as a complex multiplet pattern, influenced by the chlorine substituent. The proton at the 3-position of the furan ring will likely appear as a singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic and furan carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the carboxylic acid group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Characteristic C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196, along with an isotope peak (M+2) at m/z 198 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Fragmentation patterns will likely involve the loss of COOH and Cl.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the carboxylic acid functional group and the electron-rich benzofuran ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes typical reactions such as esterification and amidation, providing a handle for the introduction of various functional groups and the synthesis of diverse derivatives.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved under acidic conditions (Fischer esterification) or by using coupling agents. A common and effective method involves the use of thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which then reacts with an alcohol.

References

Technical Guide: Spectroscopic Analysis of 6-Chlorobenzofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) for 6-Chlorobenzofuran-2-carboxylic acid did not yield specific results for this particular isomer. The data presented in this document is therefore predicted based on the known spectral characteristics of the parent compound, benzofuran-2-carboxylic acid, and other closely related substituted benzofuran derivatives, as well as established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~7.80 | Doublet (d) | 1H | H-7 |

| ~7.75 | Doublet (d) | 1H | H-4 |

| ~7.60 | Singlet | 1H | H-3 |

| ~7.45 | Doublet of Doublets (dd) | 1H | H-5 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~162.0 | C=O |

| ~155.0 | C-7a |

| ~148.0 | C-2 |

| ~132.0 | C-6 |

| ~128.0 | C-3a |

| ~125.0 | C-5 |

| ~122.0 | C-4 |

| ~115.0 | C-3 |

| ~113.0 | C-7 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1250 | Medium | C-O-C stretch (Furan ring) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 196/198 | ~100 / ~33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 179/181 | Moderate | [M-OH]⁺ |

| 151/153 | Moderate | [M-COOH]⁺ |

| 123 | Moderate | [M-COOH-CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is typically set to 16 ppm, with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.

-

For ¹³C NMR, a wider spectral width of around 220 ppm is used. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

The mass spectrum can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.

-

For ESI, the sample solution is infused into the source at a flow rate of 5-10 µL/min. The analysis can be performed in either positive or negative ion mode.

-

For EI, a small amount of the solid sample is introduced directly into the ion source.

-

The data is typically collected over a mass-to-charge (m/z) range of 50-500.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Crystal Structure of 6-Chlorobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chlorobenzofuran-2-carboxylic acid, with a focus on its structural and experimental characterization. Benzofuran derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse pharmacological activities. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this writing, this guide furnishes detailed information on its synthesis, characterization, and the crystallographic data of closely related analogs. This information serves as a valuable resource for researchers working on the development of novel therapeutics based on the benzofuran scaffold.

Introduction

Benzofurans are bicyclic aromatic compounds consisting of a fused benzene and furan ring. This core structure is present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 2-position, a carboxylic acid, provides a key functional group for forming derivatives such as amides and esters, allowing for the exploration of structure-activity relationships. The chlorine atom at the 6-position significantly influences the molecule's lipophilicity and electronic properties, which can in turn affect its biological target interactions and pharmacokinetic profile.

Due to the absence of a published crystal structure for this compound, this guide will leverage data from structurally similar compounds to infer its likely molecular geometry and packing characteristics.

Synthesis and Crystallization

The synthesis of benzofuran-2-carboxylic acids typically involves the cyclization of substituted phenols. A general synthetic pathway is outlined below.

Experimental Workflow: Synthesis of Benzofuran-2-carboxylic Acids

Caption: General synthesis of benzofuran-2-carboxylic acids.

Detailed Experimental Protocol (Hypothetical for this compound based on analogs)

Step 1: Synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)acetate

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), is added potassium carbonate (K2CO3, 2-3 equivalents) and ethyl bromoacetate (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(4-chloro-2-formylphenoxy)acetate, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 6-Chlorobenzofuran-2-carboxylate

The crude product from the previous step is subjected to intramolecular cyclization. This can be achieved using a base such as sodium ethoxide in ethanol or potassium t-butoxide in THF. The reaction is typically stirred at room temperature or heated as necessary. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting ethyl 6-chlorobenzofuran-2-carboxylate can be purified by chromatography or recrystallization.

Step 3: Synthesis of this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). After the reaction is complete, the alcohol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent or a mixture of solvents. Common solvent systems for benzofuran derivatives include ethanol, ethyl acetate, hexane, or mixtures thereof.

Structural Characterization

While the specific crystal structure of this compound is not available, we can analyze the crystallographic data of a closely related compound, 1-benzofuran-2-carboxylic acid , to infer its structural properties.[1]

Crystallographic Data for 1-benzofuran-2-carboxylic acid

| Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | 749.79 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.436 |

Note: Specific unit cell lengths and the beta angle for 1-benzofuran-2-carboxylic acid were not explicitly provided in the search results.

The crystal structure of 1-benzofuran-2-carboxylic acid reveals a planar molecule.[1] The molecules are likely to form hydrogen-bonded dimers through their carboxylic acid groups.[1] These dimers can then be further stabilized by π-π stacking interactions between the aromatic benzofuran rings.[1] It is reasonable to expect that this compound would adopt a similar packing motif, with the chlorine atom influencing the intermolecular interactions and potentially the overall crystal packing.

Spectroscopic and Analytical Data

The characterization of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzofuran ring system, a singlet for the furan proton, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants would be consistent with a 6-chloro substitution pattern. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the benzofuran-2-carboxylic acid core, including the carbonyl carbon of the carboxylic acid. The position of the chlorine atom would influence the chemical shifts of the aromatic carbons. |

| FT-IR (cm⁻¹) | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and characteristic C-O and C-Cl stretching bands. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₉H₅ClO₃, along with characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be observable. |

Logical Relationship of Characterization Techniques

The confirmation of the structure of this compound relies on a logical workflow of analytical methods.

Characterization Workflow

Caption: Workflow for the structural characterization of the title compound.

Conclusion

This technical guide has summarized the available information regarding the synthesis and structural characterization of this compound. While the definitive crystal structure has not been reported, analysis of closely related benzofuran derivatives provides valuable insights into its likely molecular and crystal properties. The provided experimental protocols and expected analytical data will be a useful resource for researchers in the fields of medicinal chemistry and drug development who are working with this class of compounds. The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction remains a crucial step for a complete understanding of its solid-state properties and for facilitating advanced computational modeling and drug design efforts.

References

A Technical Guide to the Solubility of 6-Chlorobenzofuran-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of 6-Chlorobenzofuran-2-carboxylic acid, a key consideration for its application in pharmaceutical research and development. Solubility is a critical physicochemical property that influences bioavailability, formulation, and outcomes in both in vitro and in vivo studies.[1][2] Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents an illustrative solubility profile based on the known behavior of structurally related molecules, such as benzofuran-2-carboxylic acid and other substituted carboxylic acids.[3] Furthermore, it provides a detailed, standardized experimental protocol for determining thermodynamic solubility, ensuring researchers can generate precise and reproducible data.

Illustrative Solubility Profile

The solubility of an organic acid is governed by its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capacity, and dielectric constant. For this compound, the presence of the polar carboxylic acid group suggests solubility in polar solvents, while the larger, relatively non-polar benzofuran ring system indicates potential solubility in non-polar environments. The chloro-substituent adds to the molecular weight and can slightly alter the electronic properties, influencing interactions with solvent molecules.

The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature (25 °C).

Note: The following data is illustrative and intended to serve as a predictive guide. Actual quantitative values must be determined experimentally.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Expected Solubility Category | Predicted Quantitative Range (mg/mL) |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Soluble | > 50 |

| Ethanol | 24.5 | Soluble | > 30 |

| Polar Aprotic Solvents | |||

| Acetone | 21.0 | Soluble | > 50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 100 |

| Ethyl Acetate | 6.0 | Sparingly Soluble | 5 - 15 |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Slightly Soluble | 1 - 5 |

| Toluene | 2.4 | Insoluble | < 0.1 |

| n-Hexane | 1.9 | Insoluble | < 0.1 |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate solubility data, the Shake-Flask Method is the most common and reliable equilibrium thermodynamic technique.[4] This method involves agitating an excess amount of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Materials and Apparatus

-

Compound: this compound (crystalline solid, >98% purity)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (± 0.01 mg precision)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator placed in a temperature-controlled incubator (25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard and sample dilutions

-

Procedure

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed glass vial. The exact amount of solid should be sufficient to ensure a saturated solution with visible excess solid remaining after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on the orbital shaker within the temperature-controlled incubator set to 25 °C. Agitate the samples for a minimum of 24 hours to ensure that thermodynamic equilibrium is achieved.[2][5] Some systems may require up to 72 hours; preliminary time-to-equilibrium studies are recommended.[4]

-

Sample Collection and Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[1]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[4][5] A pre-established calibration curve of known concentrations versus absorbance or peak area is required for this quantification.

Calculation

The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = C * DF

Where:

-

C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

DF is the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

References

The Enigmatic World of Chlorinated Benzofurans: A Technical Guide to Their Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated benzofurans represent a fascinating and relatively underexplored class of natural products. While their synthetic counterparts, polychlorinated dibenzofurans (PCDFs), are well-known as persistent environmental pollutants, the natural world also harbors a variety of these halogenated molecules with potential biological activities. This technical guide delves into the core of what is currently known about the discovery and natural occurrence of chlorinated benzofurans, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Discovery of Naturally Occurring Chlorinated Benzofurans

The discovery of chlorinated benzofurans from natural sources is a relatively recent development, with marine environments proving to be a particularly rich reservoir. A notable discovery in this area is the isolation of two novel chlorinated benzofuran derivatives from the marine-derived fungus Pseudallescheria boydii. This fungus was found living as an endophyte within the inner tissue of the starfish Acanthaster planci[1][2].

Key Discovered Compounds

Two specific chlorinated benzofurans have been identified from Pseudallescheria boydii:

-

6-chloro-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran [1][2]

-

7-chloro-2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran [1][2]

At present, quantitative data regarding the specific yield or concentration of these compounds from Pseudallescheria boydii cultures is not extensively reported in the available scientific literature. Further research is required to quantify the production of these metabolites under various culture conditions.

Natural Occurrence

The known natural occurrences of chlorinated benzofurans are currently limited, with the marine fungus Pseudallescheria boydii being the primary documented source[1][2]. Fungi, in general, are known producers of a vast array of secondary metabolites, and the presence of halogenated compounds is particularly noted in marine-derived species due to the high concentration of halides in their environment. The biosynthesis of such compounds is often attributed to the presence of specific enzymes capable of incorporating halogen atoms into organic molecules.

Experimental Protocols

While specific, detailed protocols for the extraction and purification of the aforementioned chlorinated benzofurans from Pseudallescheria boydii are not exhaustively documented, a general workflow can be constructed based on established methods for isolating fungal secondary metabolites.

General Fungal Metabolite Extraction and Purification Workflow

The following diagram outlines a typical workflow for the isolation and purification of fungal secondary metabolites, which can be adapted for chlorinated benzofurans.

1. Fungal Culture and Fermentation:

-

Organism: Pseudallescheria boydii isolated from a marine source[1][2].

-

Media: A high-salinity medium, such as glucose-peptone-yeast extract (GPY) medium, is suitable for mimicking the marine environment[1][2].

-

Incubation: The fungus is typically cultured for an extended period (e.g., 40 days) to allow for the production of secondary metabolites[3].

2. Extraction:

-

The fungal culture (both mycelia and broth) is extracted with an organic solvent, commonly ethyl acetate. This process is repeated multiple times to ensure efficient extraction of the metabolites[4].

-

The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to separate the compounds based on their polarity, yielding several fractions[4].

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol[5][6]. The elution of compounds is monitored by a UV detector.

-

Structure Elucidation: The pure compounds are then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their chemical structures[2].

Proposed Biosynthesis of Chlorinated Benzofurans

While the specific biosynthetic pathway for the chlorinated benzofurans from Pseudallescheria boydii has not been elucidated, a plausible pathway can be proposed based on the known biosynthesis of other fungal polyketides and halogenated natural products, such as griseofulvin[7].

The biosynthesis is likely initiated by a Type I Polyketide Synthase (PKS) . These large, multifunctional enzymes catalyze the assembly of a polyketide chain from simple acyl-CoA precursors[8][9][10]. The resulting polyketide intermediate would then undergo a series of modifications, including cyclization and aromatization, to form the benzofuran core.

The chlorination step is likely catalyzed by a Flavin-Dependent Halogenase (FDH) . These enzymes utilize a reduced flavin adenine dinucleotide (FADH2), molecular oxygen, and a halide ion (in this case, chloride) to generate a reactive halogenating species, which then selectively chlorinates the aromatic ring of the benzofuran precursor[11][12][13].

Proposed Biosynthetic Pathway

The following diagram illustrates a hypothetical biosynthetic pathway for a chlorinated benzofuran.

Conclusion

The discovery of chlorinated benzofurans from natural sources opens up new avenues for research in drug discovery and natural product chemistry. The marine fungus Pseudallescheria boydii has emerged as a key organism in this field. While our understanding of the full diversity, quantitative occurrence, and biosynthesis of these compounds is still in its infancy, the framework provided in this guide offers a solid foundation for future investigations. Further exploration of marine and other unique environments is likely to reveal a greater diversity of these intriguing halogenated molecules, and detailed biosynthetic studies will be crucial for harnessing their potential through synthetic biology and metabolic engineering approaches.

References

- 1. Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two chlorinated benzofuran derivatives from the marine fungus Pseudallescheria boydii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiparasitic Ovalicin Derivatives from Pseudallescheria boydii, a Mutualistic Fungus of French Guiana Termites [mdpi.com]

- 5. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. Griseofulvin - Wikipedia [en.wikipedia.org]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of fungal polyketides by collaborating and trans-acting enzymes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

Theoretical and Computational Insights into 6-Chlorobenzofuran-2-carboxylic acid: A Technical Guide for Drug Discovery

Introduction: 6-Chlorobenzofuran-2-carboxylic acid is a halogenated derivative of the benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic activities. Benzofuran derivatives have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological activity and selectivity. This technical guide provides an in-depth analysis of the theoretical and computational characteristics of this compound, alongside detailed experimental protocols for its synthesis and biological evaluation, aimed at researchers, scientists, and professionals in drug development.

Theoretical and Computational Studies

Due to the absence of specific published computational studies for this compound, this section outlines a representative in-silico analysis based on established methods for analogous benzofuran structures. The following data is predictive and serves as a robust framework for guiding experimental work.

Computational Methodology

Quantum chemical calculations are pivotal for understanding the structural and electronic properties of a molecule. A typical computational workflow for analyzing this compound would involve Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.

Caption: A representative workflow for the computational analysis of this compound.

The geometry of this compound would be optimized to its ground state using the B3LYP functional with the 6-311++G(d,p) basis set. Subsequent frequency calculations at the same level of theory would confirm the structure as a true energy minimum and provide theoretical vibrational spectra (IR and Raman). Electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) would also be calculated to predict reactivity and intermolecular interaction sites.

Predicted Molecular Geometry

The optimized geometry provides key structural parameters. The following table presents hypothetical, yet realistic, bond lengths and angles for this compound based on DFT calculations of similar structures.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-Cl | 1.74 Å |

| C=O (carbonyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angles | O=C-O (carboxyl) | 123.5° |

| | C-C-Cl | 119.8° |

Predicted Vibrational Spectroscopy

Vibrational analysis helps in the interpretation of experimental IR and Raman spectra. Key predicted vibrational frequencies are summarized below.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3500 (monomer), ~3000 (dimer) | Carboxylic acid hydroxyl group |

| C=O stretch | ~1750 (monomer), ~1700 (dimer) | Carboxylic acid carbonyl group |

| C=C stretch | ~1600-1450 | Aromatic and furan rings |

| C-Cl stretch | ~750 | Chloro substituent |

Predicted Electronic Properties

The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding chemical reactivity and electronic transitions.

Table 3: Predicted Electronic Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) map would show negative potential (red/yellow) around the carbonyl and hydroxyl oxygens, indicating sites for electrophilic attack and hydrogen bonding, while positive potential (blue) would be located around the hydroxyl hydrogen.

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Detailed Methodology:

-

Step 1: Synthesis of Ethyl 6-chlorobenzofuran-2-carboxylate.

-

To a solution of 4-chlorosalicylaldehyde (1.0 eq.) in 2-butanone, add potassium carbonate (K₂CO₃, 3.0 eq.) and ethyl bromomalonate (2.0 eq.).

-

Heat the reaction mixture to 90°C and stir for 7-10 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and neutralize with 1N HCl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 6-chlorobenzofuran-2-carboxylate.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 3-5 eq.) and reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and reduce the volume by rotary evaporation to remove the ethanol.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl, resulting in the precipitation of the carboxylic acid.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum in DMSO-d₆ is expected to show signals around δ 7.90 (d, 1H), 7.80 (d, 1H), 7.68 (d, 1H), and 7.40 (dd, 1H).[2][3]

-

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay measures drug-induced cytotoxicity based on the quantification of total cellular protein.[4][5][6]

Detailed Methodology:

-

Cell Seeding: Plate adherent cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air-dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510-540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pim-1 Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.[7][8]

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

-

Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor or vehicle control. Add 2 µL of recombinant Pim-1 kinase and 2 µL of a substrate/ATP mixture (e.g., PIMtide substrate, 50 µM ATP).

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to controls and calculate the IC₅₀ value for the inhibition of Pim-1 kinase.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay (Fluorescence-based)

This assay measures the dephosphorylation of a fluorescent substrate by LYP.[9][10][11]

Detailed Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Reaction: In a black 384-well plate, dispense 10 µL of a fluorescent substrate solution (e.g., 200 µM 3-O-methylfluorescein phosphate, OMFP).

-

Compound Addition: Add the test compound in a small volume (e.g., 200 nL) to the wells. Include DMSO as a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding 10 µL of a working solution of the recombinant LYP catalytic domain (e.g., 3 nM final concentration).

-

Incubation: Incubate the lidded plate at room temperature for 30 minutes.

-

Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex: 480 nm, Em: 520 nm).

-

Analysis: Calculate the percent inhibition relative to the controls and determine the IC₅₀ value for LYP inhibition.

Biological Context and Potential Signaling Pathways

Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of key signaling proteins implicated in cancer and autoimmune diseases.

PIM-1 Kinase Signaling

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance.[8] Its overexpression is linked to various hematological and solid tumors. PIM-1 is often downstream of the JAK/STAT signaling pathway, which is activated by cytokines and growth factors. By inhibiting PIM-1, compounds like this compound could potentially induce apoptosis and inhibit cell proliferation in cancer cells.

Caption: The PIM-1 signaling pathway and the potential point of intervention by this compound.

T-Cell Receptor (TCR) Signaling and LYP

Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell activation.[9][10] It dephosphorylates key signaling molecules in the TCR pathway, such as Lck and ZAP-70, thereby dampening the immune response. Inhibiting LYP can enhance T-cell activation, a strategy being explored for cancer immunotherapy to boost the anti-tumor immune response. Benzofuran-2-carboxylic acid has been identified as a potent pharmacophore for LYP inhibition.

Caption: The T-Cell Receptor (TCR) signaling pathway and the inhibitory role of LYP, a potential target for this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its theoretical properties through a representative computational model, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential mechanisms of action through the inhibition of key signaling pathways like PIM-1 and LYP. The data and methodologies presented herein offer a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds in oncology and immunology. Further experimental validation of the predicted properties and biological activities is warranted to advance this chemical class towards clinical application.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Measuring the specific activity of the protein tyrosine phosphatase Lyp. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 11. AID 2126 - LYP1 Fluorescent Assay using OMFP substrate for In Vitro dose response studies. - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity Screening of 6-Chlorobenzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 6-Chlorobenzofuran-2-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on the known biological activities of structurally similar halogenated benzofuran derivatives. It serves as a foundational resource for researchers initiating screening programs for this compound. The guide details established experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, it presents hypothetical signaling pathways and experimental workflows in the form of diagrams to guide future research endeavors.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The benzofuran scaffold is a key component in many natural and synthetic molecules with therapeutic potential.[1][2] The introduction of halogen substituents into the benzofuran ring system has been shown to modulate and, in some cases, enhance the biological efficacy of these compounds.[3][4] Specifically, chloro-substituted benzofurans have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This compound is a halogenated derivative of benzofuran-2-carboxylic acid. While its synthesis has been reported, comprehensive screening of its biological activities has not been extensively documented in the public domain.[5] This guide aims to bridge this gap by providing a framework for the biological activity screening of this compound, drawing upon data from closely related analogs to inform potential areas of investigation.

Potential Biological Activities and Data from Structurally Related Compounds

Due to the limited availability of direct biological data for this compound, this section summarizes the activities of other halogenated benzofuran derivatives. This information provides a strong rationale for screening this compound for similar activities.

Anticancer Activity

Halogenated benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][4][6] The presence of a halogen atom can enhance the anticancer potential of the benzofuran scaffold.[3][4]

Table 1: Cytotoxicity of Structurally Related Halogenated Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 5-Chlorobenzofuran-2-carboxamides | Human mammary gland epithelial (MCF-10A) | Not specified, but showed antiproliferative activity | [6] |

| Bromo derivative of methyl 3-methyl-benzofuran-2-carboxylate | Leukemia (K562, HL-60) | 5.0, 0.1 | [6] |

| Bromo derivative of methyl 3-methyl-benzofuran-2-carboxylate | Cervical cancer (HeLa), Normal endothelial (HUVEC) | >1000 | [3] |

| Chloro derivative of a benzofuran | Lung (A549), Cervical (HeLa), Breast (MCF-7), Gastric (SGC7901) | Strong activity reported | [4] |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Renal (ACHN), Colon (HCT15), Breast (MM231), Gastric (NUGC-3), Lung (NCI-H23), Prostate (PC-3) | Potent cytotoxic activities at low micromolar concentrations | [7] |

Antimicrobial Activity

Benzofuran derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.[8][9] Halogenation has been a strategy to improve the antimicrobial potency of this class of compounds.[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Related Halogenated Benzofuran Derivatives

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Halogenated derivatives of 3-benzofurancarboxylic acid | Gram-positive bacteria | 50 - 200 | [10] |

| Halogenated derivatives of 3-benzofurancarboxylic acid | Candida albicans, Candida parapsilosis | 100 | [10] |

| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Gram-positive bacteria | 0.78 - 3.12 (converted from µmol/cm³) | [8] |

| Benzofuran derivative with hydroxyl at C-6 | Various bacterial strains | 0.78 - 3.12 | [9] |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida krusei, Candida albicans | 31.25 | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been linked to the inhibition of key inflammatory mediators and signaling pathways.[11][12]

Table 3: Anti-inflammatory Activity of Structurally Related Benzofuran Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Aza-benzofuran derivative | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | [11] |

| Aza-benzofuran derivative | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [11] |

| Piperazine/benzofuran hybrid | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 52.23 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS and vehicle).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by benzofuran derivatives and a general workflow for biological activity screening.

Caption: General workflow for the biological activity screening of a novel compound.

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation and cancer.[12][16][17][18][19][20][21][22][23]

Conclusion

While direct biological activity data for this compound is not extensively available, the information on structurally similar halogenated benzofuran derivatives strongly suggests its potential as a candidate for anticancer, antimicrobial, and anti-inflammatory screening. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to initiate a comprehensive evaluation of this compound. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 19. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 21. MAPK signaling in inflammation-associated cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 6-Chlorobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, multi-step protocol for the synthesis of 6-Chlorobenzofuran-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Benzofuran derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This protocol is designed to be a reliable resource for researchers in organic synthesis and drug development.

I. Synthetic Strategy

The synthesis of this compound is achieved through a three-step process commencing with the commercially available 4-chloro-2-hydroxybenzaldehyde. The overall synthetic scheme is outlined below:

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)acetate (Intermediate 1)

This step involves a Williamson ether synthesis to couple 4-chloro-2-hydroxybenzaldehyde with ethyl chloroacetate.[4][5][6]

Materials:

-

4-Chloro-2-hydroxybenzaldehyde

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-(4-chloro-2-formylphenoxy)acetate.

Step 2: Synthesis of Ethyl 6-chlorobenzofuran-2-carboxylate (Intermediate 2)

This step involves the intramolecular cyclization of the phenoxyacetate intermediate to form the benzofuran ring system.

Materials:

-

Ethyl 2-(4-chloro-2-formylphenoxy)acetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 2-(4-chloro-2-formylphenoxy)acetate (1.0 eq) in dry DMF.

-

Add anhydrous potassium carbonate (1.3 eq) to the solution.

-

Heat the mixture to 90-100 °C and stir for 3-5 hours, monitoring by TLC.[7]

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 6-chlorobenzofuran-2-carboxylate.

Step 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 6-chlorobenzofuran-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, 1M)

Procedure:

-

Dissolve ethyl 6-chlorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Reflux the mixture for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with 1M HCl until a precipitate forms (pH ~2-3).

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

III. Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Product | Reagents & Solvents | Typical Yield (%) | Purity (%) |

| 1 | 4-Chloro-2-hydroxybenzaldehyde | Ethyl 2-(4-chloro-2-formylphenoxy)acetate | Ethyl chloroacetate, K₂CO₃, DMF | 75-85 | >95 |

| 2 | Ethyl 2-(4-chloro-2-formylphenoxy)acetate | Ethyl 6-chlorobenzofuran-2-carboxylate | K₂CO₃, DMF | 70-80 | >95 |

| 3 | Ethyl 6-chlorobenzofuran-2-carboxylate | This compound | NaOH, Ethanol/Water, HCl | 85-95 | >98 |

IV. Biological Context: Potential Anticancer Activity

Benzofuran-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents, in part through their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of various cancers.

Caption: Potential inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemres.org [orgchemres.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]